molecular formula C23H24N2O4S2 B4117013 N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide

N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B4117013
M. Wt: 456.6 g/mol
InChI Key: MPNINLSTEPIUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPTP is a potent inhibitor of mitochondrial complex I and has been found to induce Parkinson's disease-like symptoms in humans and animals.

Mechanism of Action

N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. The inhibition of complex I by N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress and neuronal damage.
Biochemical and Physiological Effects
N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been found to induce Parkinson's disease-like symptoms in humans and animals, including tremors, rigidity, and bradykinesia. N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide also induces the loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals, providing a model for studying the disease's etiology and potential treatments. However, N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has limitations, including its toxicity and the fact that it does not accurately mimic the progressive nature of Parkinson's disease.

Future Directions

For N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide research include the development of more accurate models of Parkinson's disease, the study of potential treatments for the disease, and the investigation of the role of mitochondrial dysfunction in other neurodegenerative diseases. Additionally, researchers may explore the use of N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide in the study of other diseases and conditions that involve mitochondrial dysfunction.

Scientific Research Applications

N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been widely used in scientific research to induce Parkinson's disease-like symptoms in animals for the study of the disease's etiology and potential treatments. N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has also been used to study the role of mitochondrial dysfunction in the pathogenesis of Parkinson's disease.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17(18-8-4-3-5-9-18)25-31(27,28)20-14-12-19(13-15-20)29-16-23(26)24-21-10-6-7-11-22(21)30-2/h3-15,17,25H,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNINLSTEPIUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylsulfanylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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